molecular formula C21H21NOSi B14127755 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine

10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine

Cat. No.: B14127755
M. Wt: 331.5 g/mol
InChI Key: MXIJPMCZXSGGTC-UHFFFAOYSA-N
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Description

10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is a compound that features a phenoxazine core substituted with a trimethylsilyl group at the para position of the phenyl ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications . Phenoxazine derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine typically involves the following steps:

    Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated silylation processes to introduce the trimethylsilyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine can undergo various chemical reactions, including:

    Oxidation: The phenoxazine core can be oxidized to form phenoxazine-5,10-dioxide.

    Reduction: Reduction of the phenoxazine core can yield phenoxazine derivatives with different oxidation states.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).

Major Products

    Oxidation: Phenoxazine-5,10-dioxide.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.

Scientific Research Applications

10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The trimethylsilyl group can influence the compound’s solubility and stability, enhancing its performance in various applications. The phenoxazine core can participate in redox reactions, making it useful in electronic and photonic applications.

Comparison with Similar Compounds

Similar Compounds

    10-Phenyl-10H-phenoxazine: Lacks the trimethylsilyl group, which affects its solubility and reactivity.

    10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic properties.

    10-(4-Methoxyphenyl)-10H-phenoxazine: Features a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical inertness and a large molecular volume. This makes it particularly useful in applications where stability and specific steric effects are desired.

Properties

Molecular Formula

C21H21NOSi

Molecular Weight

331.5 g/mol

IUPAC Name

trimethyl-(4-phenoxazin-10-ylphenyl)silane

InChI

InChI=1S/C21H21NOSi/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23-21-11-7-5-9-19(21)22/h4-15H,1-3H3

InChI Key

MXIJPMCZXSGGTC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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